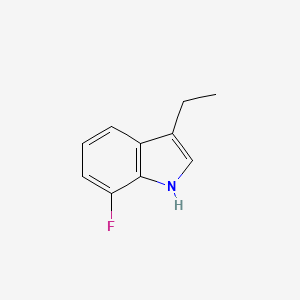

3-Ethyl-7-fluoro-1H-indole

Übersicht

Beschreibung

3-Ethyl-7-fluoro-1H-indole is a fluorinated indole derivative characterized by an ethyl group at position 3 and a fluorine atom at position 7 of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Fluorine, as an electron-withdrawing group, enhances metabolic stability and bioavailability, while the ethyl group contributes to lipophilicity and steric effects .

For instance, methylation of 5-fluoroindole using methyl iodide and potassium t-butoxide (yield: 98%) demonstrates efficient alkylation at position 1 , which could be adapted for ethylation at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-fluoro-1H-indole can be achieved through several methods, including classical and modern synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another method is the Larock indole synthesis, which utilizes palladium-catalyzed reactions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-7-fluoro-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Oxidation and Reduction: The compound can be oxidized to form indole-3-carboxylic acids or reduced to form indolines.

Substitution Reactions: Nucleophilic substitution reactions can occur at the 3-position of the indole ring.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Electrophilic Substitution: Products include 3-nitroindole, 3-bromoindole, and 3-sulfonylindole.

Oxidation: Products include indole-3-carboxylic acids.

Reduction: Products include indolines.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-7-fluoro-1H-indole has various scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory activities.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 3-Ethyl-7-fluoro-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The table below compares 3-Ethyl-7-fluoro-1H-indole with structurally related indole derivatives, emphasizing substituent positions, synthesis yields, and key properties:

Key Observations

- Substituent Position Effects: Fluorine at position 7 (as in this compound) vs. position 5 (e.g., 5-Fluoro-1-methyl-1H-indole) alters electron density and reactivity. Position 7 substitution may enhance metabolic stability compared to position 5 due to reduced steric hindrance .

Synthetic Efficiency :

Biological Relevance :

- Triazole-substituted indoles (e.g., 5-Fluoro-3-(triazolylethyl)-1H-indole) show applications in antioxidant research, likely due to hydrogen-bonding capabilities of the triazole group .

- Chlorine or difluoromethyl groups at position 3 (e.g., 7-Chloro-3-(difluoromethyl)-1H-indole) are linked to agrochemical activity, highlighting the role of electronegative substituents in target binding .

Biologische Aktivität

3-Ethyl-7-fluoro-1H-indole is a derivative of indole, characterized by an ethyl group at the 3-position and a fluorine atom at the 7-position of the indole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have demonstrated its effectiveness against various cancer cell lines, notably breast cancer cells. For instance, derivatives of this compound have been evaluated for their ability to inhibit cell proliferation in MCF-7 human breast cancer cells, showing promising results with low IC50 values, indicating high potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.095 |

| CA-4 (positive control) | MCF-7 | 0.0035 |

In these studies, the mechanism of action involves inhibition of tubulin polymerization , leading to apoptosis in cancer cells. Additionally, alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins were observed, suggesting that this compound may modulate apoptotic pathways .

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Another significant area of research involves the compound's role as an inhibitor of GSK-3 , an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. The derivatives synthesized from this compound have shown potential in modulating GSK-3 activity, which could lead to therapeutic applications in managing conditions like Alzheimer's disease and mood disorders.

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research on related indole derivatives has indicated effectiveness against various bacterial strains, suggesting a broader application in treating infections. The structural features of this compound contribute to its reactivity and potential as an antimicrobial agent .

Study on Anticancer Activity

A notable study evaluated various analogs of this compound for their antiproliferative effects on MCF-7 cells. Results indicated that specific modifications at the indole ring significantly influenced biological activity, with some derivatives showing enhanced potency compared to the parent compound .

GSK-3 Inhibition Study

In another investigation focused on GSK-3 inhibition, derivatives of this compound were tested for their ability to modulate enzyme activity. The findings revealed that certain substitutions at the indole core could enhance inhibitory effects, providing a basis for developing new therapeutic agents targeting GSK-3-related pathways.

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-7-fluoro-1H-indole, and how do reaction conditions impact yields?

Basic

The synthesis of this compound typically involves multi-step protocols. A common approach includes:

Fluorination : Introduction of fluorine at the 7-position via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions.

Ethylation : Alkylation at the 3-position using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) to minimize side reactions .

Purification : Column chromatography with ethyl acetate/hexane mixtures or recrystallization to achieve >95% purity .

Key Considerations :

- Catalysts : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may enhance regioselectivity for complex derivatives .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but may require rigorous drying to prevent hydrolysis .

Q. How is the molecular structure of this compound validated experimentally?

Basic

Structural confirmation relies on:

NMR Spectroscopy :

- ¹H NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and aromatic protons (δ ~6.8–7.5 ppm) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution .

X-ray Crystallography : SHELX software refines crystallographic data to determine bond angles and torsional strain .

Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₀H₁₀FN⁺, m/z 163.0764) .

Q. What analytical methods are critical for assessing purity and stability of this compound?

Basic

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities at 254 nm .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability) .

- Karl Fischer Titration : Measures residual moisture (<0.1% for hygroscopic batches) .

Advanced :

- Dynamic Light Scattering (DLS) : Monitors aggregation in solution-phase studies .

Q. How do the ethyl and fluoro substituents influence the compound's electronic properties and bioactivity?

Advanced

- Electronic Effects :

- The fluoro group increases ring electron deficiency via inductive effects, directing electrophilic attacks to the 4- and 6-positions .

- The ethyl group introduces steric hindrance, reducing reactivity at the 3-position but enhancing lipophilicity (logP ~2.8) .

- Biological Implications :

- Fluorine enhances metabolic stability by resisting oxidative degradation in hepatic assays .

- Ethyl substitution improves membrane permeability, as shown in Caco-2 cell models (Papp >5 × 10⁻⁶ cm/s) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:

Assay Variability : Standardize protocols (e.g., MTT vs. ATP-luminescence) and cell lines (e.g., HepG2 vs. MCF-7) .

Structural Confounders :

- Compare regioisomers (e.g., 5- vs. 7-fluoro derivatives) to isolate substituent effects .

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities against targets like COX-2 or EGFR .

Meta-Analysis : Pool data from PubChem and NIST entries to identify trends in bioactivity cliffs .

Q. How can crystallographic data (e.g., SHELX-refined structures) guide the design of this compound analogs?

Advanced

- Torsional Angles : Adjust substituents to minimize steric clash (e.g., ethyl group torsion ~15° from the indole plane) .

- Hydrogen Bonding : Fluorine’s electronegativity enhances interactions with serine or tyrosine residues in target proteins .

- Polymorphism Screening : Use Mercury CSD software to predict stable crystal forms for formulation .

Eigenschaften

IUPAC Name |

3-ethyl-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGZBQWGJHFSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.